

Independent Validation of Anticancer Agent ADG106: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 106*

Cat. No.: *B12402365*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the anticancer agent ADG106, a CD137 agonist antibody, with its first-generation alternatives, urelumab and utomilumab. The information is compiled from preclinical and Phase 1 clinical trial data to support independent validation and further research.

Introduction to CD137 (4-1BB) Agonism in Cancer Immunotherapy

CD137, also known as 4-1BB, is a costimulatory receptor expressed on activated T cells and natural killer (NK) cells.^{[1][2]} Agonistic antibodies targeting CD137 aim to enhance anti-tumor immunity by stimulating the proliferation and effector functions of these immune cells.^{[1][2][3]} This approach has been a focus of cancer immunotherapy, leading to the development of several monoclonal antibodies.

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 IgG4 monoclonal antibody. It is designed to have a balanced safety and efficacy profile, addressing the limitations of earlier CD137 agonists.

Comparative Analysis of CD137 Agonist Antibodies

This guide focuses on comparing ADG106 with two first-generation anti-CD137 antibodies:

- Urelumab (BMS-663513): A fully human IgG4 agonistic antibody. Its clinical development was hampered by dose-limiting hepatotoxicity.
- Utomilumab (PF-05082566): A fully human IgG2 agonistic antibody. It demonstrated a more favorable safety profile but showed limited single-agent efficacy in clinical trials.

Quantitative Data Summary

The following tables summarize the key preclinical and clinical findings for ADG106, urelumab, and utomilumab based on published data.

Table 1: Preclinical Efficacy

Parameter	ADG106	Urelumab	Utomilumab
Mechanism of Action	Ligand-blocking CD137 agonist, FcγRIIB-mediated crosslinking	Non-ligand-blocking CD137 agonist	Ligand-competing CD137 agonist
In vitro NF-κB Activation	Strong agonistic activity with FcγRIIB crosslinking, stronger than utomilumab, comparable to urelumab	Strong agonistic activity	Weaker agonistic activity compared to urelumab and ADG106
In vitro T-cell Proliferation & IFN-γ Secretion	Enhances T-cell activation and IFN-γ secretion	Enhances T-cell survival and IFN-γ production	Induces T-cell proliferation and cytokine production
In vivo Tumor Growth Inhibition (Syngeneic Models)	Significant, dose-dependent tumor growth inhibition in H22 liver, CT26 colon, and EMT6 breast cancer models	Slows tumor growth in humanized mouse models	Limited single-agent efficacy in some preclinical models
Preclinical Safety (Liver Toxicity)	No significant increase in ALT/AST levels or immune cell infiltration in the liver in mice	Dose-dependent hepatotoxicity observed in clinical trials	Generally well-tolerated in preclinical models

Table 2: Phase 1 Clinical Trial Data

Parameter	ADG106	Urelumab	Utomilumab
Patient Population	Advanced solid tumors and non-Hodgkin's lymphoma	Advanced solid tumors and lymphoma	Advanced solid tumors and non-Hodgkin's lymphoma
Dose Limiting Toxicity (DLT)	Grade 4 neutropenia at 10.0 mg/kg (in one patient, 6.3%)	Severe hepatotoxicity at doses ≥ 1 mg/kg	No DLTs reported up to 10 mg/kg
Most Frequent Treatment-Related Adverse Events (TRAEs)	Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%)	Increased AST (27%), increased ALT (27%), fatigue (24%) at doses ≥ 1 mg/kg. Fatigue (16%) and nausea (13%) at 0.1 mg/kg	Fatigue (16.4%)
Objective Response Rate (ORR) - Monotherapy	Not reported in initial Phase 1; disease control rate of 56%	Limited efficacy at safer doses	3.8% in patients with advanced solid tumors
Disease Control Rate (DCR) - Monotherapy	56% in a Phase 1 trial	Not explicitly reported as a primary outcome in available safety analyses.	Not explicitly reported as a primary outcome in the initial Phase 1 study.

Experimental Protocols

NF-κB Reporter Gene Assay (ADG106)

This assay evaluates the ability of ADG106 to activate the CD137 signaling pathway, leading to the activation of the transcription factor NF-κB.

- Cell Lines: Human CD137-expressing Jurkat cells with an NF-κB-luciferase reporter construct and CHO-K1 cells expressing human FcγRIIB are used.
- Procedure:
 - The Jurkat reporter cells are co-cultured with the FcγRIIB-expressing CHO-K1 cells.

- Serially diluted ADG106 or control antibody is added to the co-culture.
- The cells are incubated for 6 hours.
- Luciferase activity, indicative of NF-κB activation, is measured using a bioluminescence assay.

T-Cell Activation Assay (ADG106)

This assay assesses the co-stimulatory activity of ADG106 on human T-cells.

- Cell Isolation: Human CD8+ T cells are isolated from healthy donors.
- Procedure:
 - A 96-well plate is pre-coated with a suboptimal concentration of anti-CD3 antibody (e.g., 1 μ g/mL).
 - Isolated CD8+ T cells are added to the wells.
 - Serially diluted ADG106 is added to the cells.
 - The cells are cultured for 96 hours.
 - T-cell proliferation is measured using a luminescent cell viability assay (e.g., CellTiter-Glo).
 - IFN- γ secretion in the supernatant is quantified by ELISA.

In Vivo Tumor Models (ADG106)

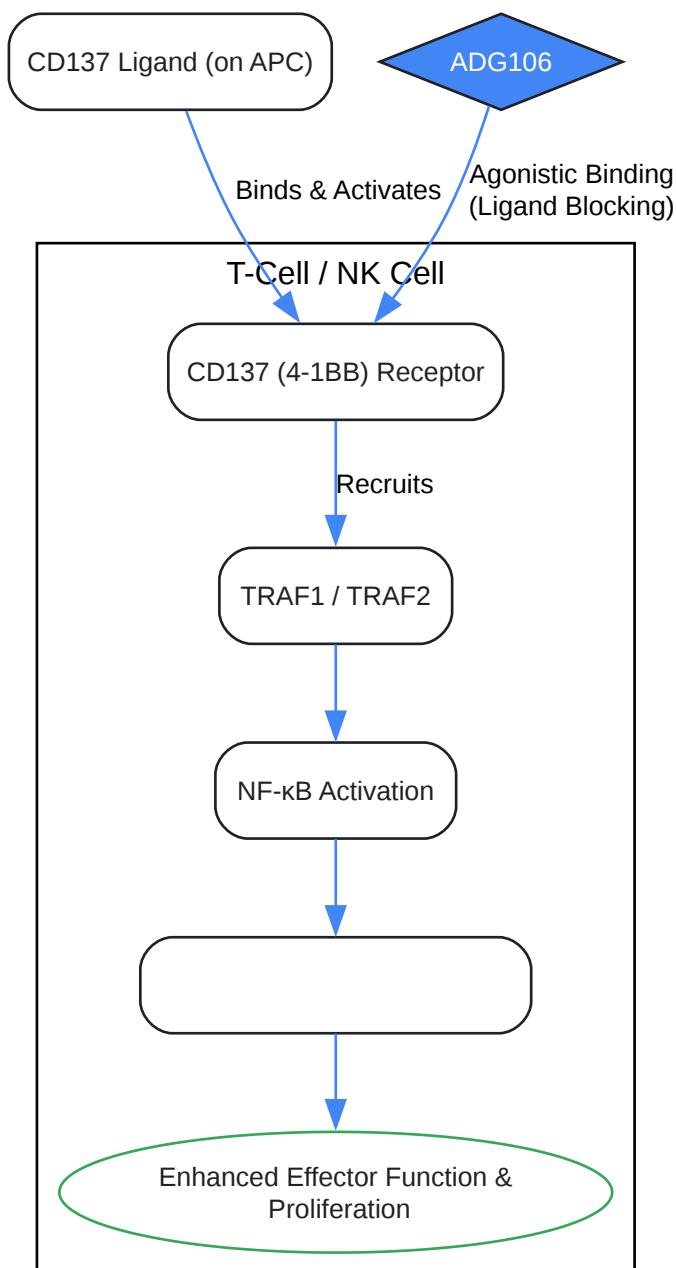
Syngeneic mouse models are used to evaluate the in vivo anti-tumor efficacy of ADG106.

- Animal Models: BALB/c or C57BL/6 mice are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma, H22 liver cancer, or EMT6 breast cancer).
- Treatment: Once tumors are established, mice are treated with ADG106, an isotype control antibody, or vehicle via intraperitoneal injection. A typical dosing schedule is twice a week for 3 weeks.

- Efficacy Assessment: Tumor volumes are measured regularly to determine the extent of tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by immunohistochemistry.

Visualizations

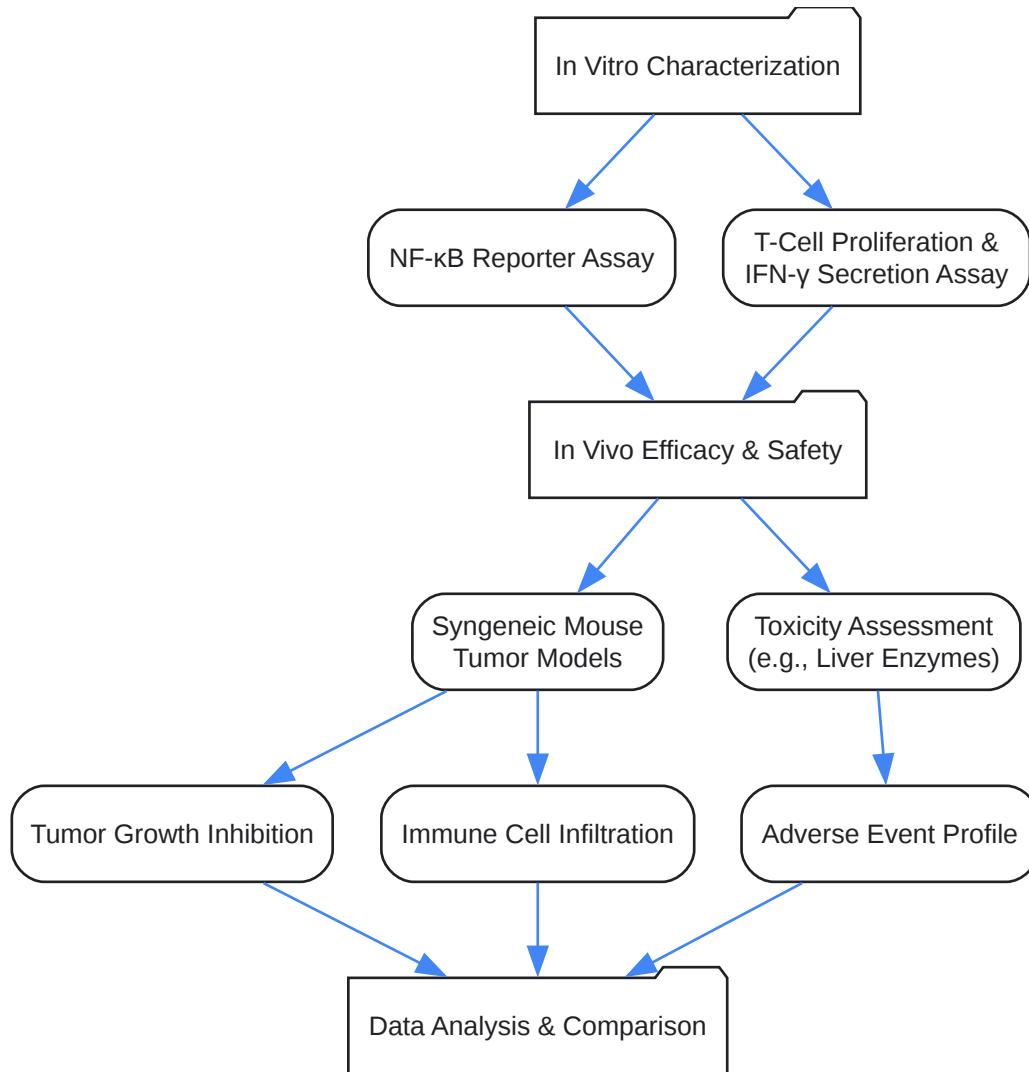
CD137 Signaling Pathway



[Click to download full resolution via product page](#)

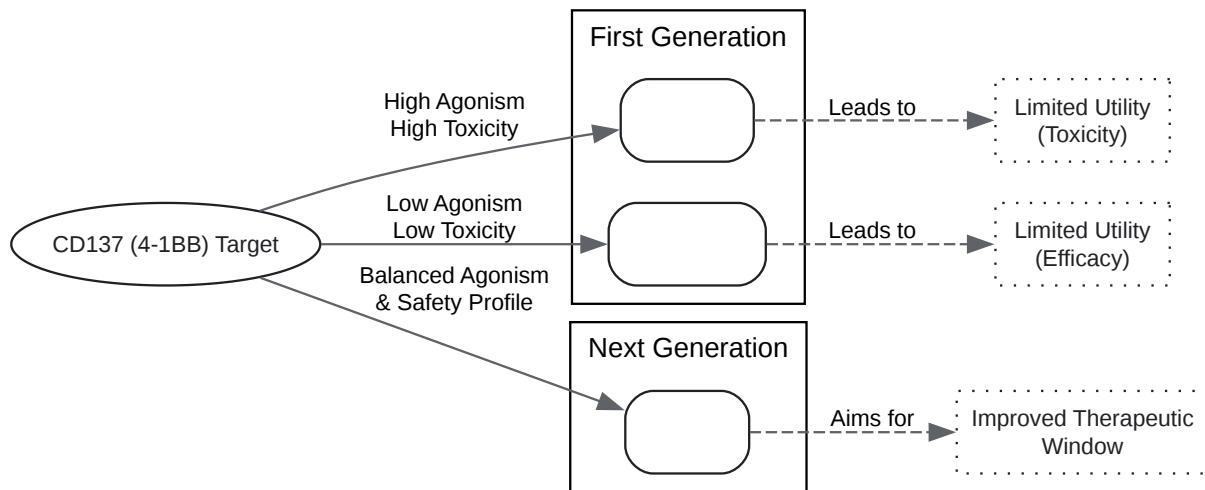
Caption: Simplified CD137 signaling pathway activated by its natural ligand or ADG106.

Experimental Workflow for Preclinical Evaluation

[Click to download full resolution via product page](#)

Caption: General workflow for the preclinical validation of a CD137 agonist antibody.

Logical Relationship of CD137 Agonists



[Click to download full resolution via product page](#)

Caption: Comparison of ADG106 with first-generation CD137 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Frontiers | CD137 (4-1BB) Signalosome: Complexity Is a Matter of TRAFs [frontiersin.org]
- To cite this document: BenchChem. [Independent Validation of Anticancer Agent ADG106: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12402365#anticancer-agent-106-independent-validation-of-published-findings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com